5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide
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Overview
Description
5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C5H8O4S. This compound is known for its unique structure, which includes a five-membered ring with sulfur and oxygen atoms. It has various applications in organic synthesis and scientific research due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide typically involves the reaction of dimethyl ketone with sulfur dioxide and an oxidizing agent. One common method includes the use of hydrogen peroxide as the oxidizing agent under acidic conditions. The reaction proceeds through the formation of an intermediate sulfone, which then cyclizes to form the desired oxathiolanone dioxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or distillation to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted oxathiolanones.
Scientific Research Applications
5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide involves its ability to undergo nucleophilic substitution and oxidation-reduction reactions. The sulfur atom in the compound can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. These interactions can affect the compound’s reactivity and stability, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Oxathiolane, 2,2-dioxide: Similar structure but with different substituents.
4,4-Dimethyl-1,2-oxathiolan-5-one 2,2-dioxide: Another isomer with a different arrangement of atoms.
5,5-Dimethyl-4-cyanomethylene-1,3-oxathiolan-2-one: Contains a cyano group, leading to different reactivity.
Uniqueness
5,5-Dimethyl-1,2-oxathiolan-4-one 2,2-dioxide is unique due to its specific arrangement of atoms and the presence of both sulfur and oxygen in the ring structure. This combination provides distinct reactivity patterns and makes it valuable for specific synthetic applications and research studies.
Properties
Molecular Formula |
C5H8O4S |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
5,5-dimethyl-2,2-dioxooxathiolan-4-one |
InChI |
InChI=1S/C5H8O4S/c1-5(2)4(6)3-10(7,8)9-5/h3H2,1-2H3 |
InChI Key |
JDDBKQPRYIYGND-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)CS(=O)(=O)O1)C |
Origin of Product |
United States |
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